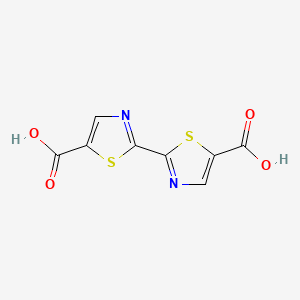![molecular formula C17H20FNO B6611249 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine CAS No. 2763780-90-9](/img/structure/B6611249.png)
1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine (2F-3PBCP) is a synthetic compound with a wide range of applications in scientific research. It is a multi-functional heterocyclic compound that can be used as a ligand, catalyst, or reagent in various experiments. It is a versatile building block for organic synthesis, with a variety of applications in the fields of medicinal chemistry and drug discovery. 2F-3PBCP has been used in many studies to investigate the structure-activity relationships (SARs) of various bioactive compounds.
科学的研究の応用
1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine has been used in many scientific research studies. It has been used as a ligand for the synthesis of new compounds, as a catalyst for organic synthesis, and as a reagent in the synthesis of bioactive compounds. It has also been used in the study of structure-activity relationships (SARs) of various bioactive compounds, and has been used to investigate the pharmacological properties of various drugs. In addition, 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine has been used to study the effects of drug metabolism and to develop new drug delivery systems.
作用機序
1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine is a multi-functional heterocyclic compound that can interact with various biological molecules. It can interact with enzymes, receptors, and other proteins in the cell, and can modulate the activity of these molecules. It can also interact with DNA and RNA, and can affect gene expression. In addition, 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine can interact with the cell membrane, and can modulate the transport of various molecules across the membrane.
Biochemical and Physiological Effects
1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, receptors, and other proteins in the cell. It has also been shown to affect the expression of various genes, and to modulate the transport of various molecules across the cell membrane. In addition, 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine has been shown to modulate the activity of various ion channels, and to affect the activity of various neurotransmitters.
実験室実験の利点と制限
The use of 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine in laboratory experiments has several advantages and limitations. One advantage is that it is a versatile building block for organic synthesis, and can be used to synthesize a variety of compounds. It is also relatively inexpensive and easy to obtain. However, it is important to note that 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine is not suitable for use in human or animal studies, as it has not been tested for safety or efficacy.
将来の方向性
The use of 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine in scientific research has many potential future directions. It could be used to further investigate the structure-activity relationships (SARs) of various bioactive compounds, and to develop new compounds with improved pharmacological properties. In addition, 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine could be used to study the effects of drug metabolism, and to develop new drug delivery systems. Finally, 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine could be used to further investigate the biochemical and physiological effects of various compounds, and to develop new therapeutic strategies for the treatment of various diseases.
合成法
1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine can be synthesized using a variety of methods. The most commonly used method is the Buchwald-Hartwig amination reaction, which involves the coupling of aryl halides and amines. This reaction is catalyzed by a palladium catalyst, such as Pd(OAc)2, and is usually carried out in the presence of a base, such as K2CO3. Other methods of synthesis include the use of Grignard reagents and Suzuki-Miyaura coupling.
特性
IUPAC Name |
(2-fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c18-14-16(13-7-3-1-4-8-13)11-17(14,12-16)15(20)19-9-5-2-6-10-19/h1,3-4,7-8,14H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJWMSMVTPIMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C23CC(C2)(C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide](/img/structure/B6611173.png)


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6611186.png)

![4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6611203.png)
![3,3-bis(chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B6611210.png)
![N-{2-[(2-{[3-(2-aminoethoxy)phenyl]amino}-5-fluoropyrimidin-4-yl)amino]phenyl}methanesulfonamide, trifluoroacetic acid](/img/structure/B6611219.png)
![2-{[2-({4-[4-(3-aminopropyl)piperazin-1-yl]phenyl}amino)-5-chloropyrimidin-4-yl]amino}-N-methylbenzamide hydrochloride](/img/structure/B6611230.png)
![1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611231.png)
![rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6611235.png)
![2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride](/img/structure/B6611241.png)
![10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.0,2,6]undeca-2(6),8,10-triene hydrochloride](/img/structure/B6611246.png)
![(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B6611262.png)